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Compound of Interest

Compound Name: 2-Cyanoselenophene

Cat. No.: B15232800

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for 2-cyanoselenophene is not readily available
in the public domain. This guide is constructed based on the fundamental principles of organic
chemistry and by drawing parallels with well-characterized analogous compounds, such as 2-
cyanofuran and 2-cyanothiophene. All quantitative data and experimental protocols should be
considered predictive and require experimental validation.

Introduction

2-Cyanoselenophene, also known as selenophene-2-carbonitrile, is a heterocyclic organic
compound with the chemical formula CsHsNSe. It belongs to the family of selenophenes, which
are selenium analogs of thiophenes and furans. The incorporation of a selenium atom and a
cyano group imparts unique electronic and chemical properties to the molecule, making it a
subject of interest in medicinal chemistry and materials science. This guide provides a
theoretical overview of its chemical properties, predicted spectroscopic data, and potential
synthetic and reactive pathways.

Molecular Structure and Properties

The structure of 2-cyanoselenophene consists of a five-membered aromatic ring containing
one selenium atom, with a cyano group attached at the C2 position.

Predicted Molecular Properties:
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Property Value

Molecular Formula CsHsNSe

Molecular Weight 156.05 g/mol

CAS Number 7651-60-7

Appearance Expected to be a solid or high-boiling liquid

- Predicted to be soluble in common organic
Solubility vent
solvents

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of analogous
compounds and general principles of spectroscopy.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region,
corresponding to the three protons on the selenophene ring. The chemical shifts are influenced
by the electronegativity of the selenium atom and the electron-withdrawing nature of the cyano

group.

Predicted *H NMR Data (in CDCIs):

S Predicted Chemical Predicted Predicted Coupling
roton
Shift (ppm) Multiplicity Constant (J) in Hz

J3a=5-6 Hz, J35 = 1-2
H3 72-74 Doublet of doublets

Hz

Jaz =5-6 Hz, Jas = 3-4
H4 70-7.2 Doublet of doublets

Hz

Js3=1-2 Hz, Jsa= 3-4
H5 75-7.7 Doublet of doublets

Hz
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3C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the

molecule. The carbon of the cyano group will appear in the characteristic nitrile region, while

the ring carbons will be in the aromatic region.

Predicted 13C NMR Data (in CDCl3):

Carbon Predicted Chemical Shift (ppm)
Cc2 135 - 140
C3 128 - 132
C4 125-128
C5 130 - 135
CN 115-120

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong absorption band for the C=N

stretch of the nitrile group.

Predicted IR Absorption Bands:

Predicted Absorption

Functional Group Intensity
Range (cm™?)

C=N Stretch 2220 - 2240 Strong

C-H Aromatic Stretch 3000 - 3100 Medium

C=C Aromatic Stretch 1400 - 1600 Medium to Weak

C-Se Stretch 500 - 600 Medium to Weak

Mass Spectrometry
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The mass spectrum is expected to show a prominent molecular ion peak (M*). The
fragmentation pattern would likely involve the loss of HCN, Se, or cleavage of the selenophene
ring. The presence of selenium would be indicated by a characteristic isotopic pattern.

Predicted Mass Spectrum Fragmentation:

m/z Fragment
156 [M]*

129 [M - HCNJ*
77 [CsHaN]*

Synthesis

While specific, validated experimental protocols for the synthesis of 2-cyanoselenophene are
not readily available, a plausible synthetic route can be proposed based on established
methods for the synthesis of heterocyclic nitriles.

Proposed Synthesis from 2-Bromoselenophene

A common method for introducing a cyano group onto an aromatic ring is through a
nucleophilic substitution reaction using a cyanide salt, often catalyzed by a transition metal.

Reaction Scheme:

2-Bromoselenophene

Heat

CuCN » 2-Cyanoselenophene

Click to download full resolution via product page
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Figure 1. Proposed synthesis of 2-cyanoselenophene.
Experimental Protocol (Hypothetical):

» To a solution of 2-bromoselenophene (1.0 eq) in a high-boiling polar aprotic solvent such as
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(l) cyanide (1.2
eq).

e Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress
by gas chromatography (GC) or thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into an agqueous
solution of ferric chloride or sodium cyanide to decompose the copper complexes.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by distillation under
reduced pressure.

Reactivity

The chemical reactivity of 2-cyanoselenophene is dictated by the interplay of the aromatic
selenophene ring and the electron-withdrawing cyano group.

Electrophilic Aromatic Substitution

The selenophene ring is generally susceptible to electrophilic attack. However, the strongly
deactivating cyano group will direct incoming electrophiles primarily to the C4 and C5 positions.
The overall reactivity will be lower than that of unsubstituted selenophene.
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Electrophilic Attack at C4I 4-E-2-Cyanoselenophene
2-Cyanoselenophene Electrophilic Attack at C5 v
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Figure 2. Electrophilic substitution on 2-cyanoselenophene.

Nucleophilic Reactions

The cyano group can undergo nucleophilic addition, which can be followed by hydrolysis to
form a carboxylic acid or reduction to form an amine.

Hydrolysis of the Cyano Group:

2-Cyanoselenophene

T

----- | 4
H30O* or OH™, Heat

Click to download full resolution via product page

Selenophene-2-carboxylic acid

Figure 3. Hydrolysis of 2-cyanoselenophene.

Reduction of the Cyano Group:

2-Cyanoselenophene

)

....... | g

2-(Aminomethyl)selenophene

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15232800?utm_src=pdf-body-img
https://www.benchchem.com/product/b15232800?utm_src=pdf-body
https://www.benchchem.com/product/b15232800?utm_src=pdf-body-img
https://www.benchchem.com/product/b15232800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15232800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 4. Reduction of 2-cyanoselenophene.

Conclusion

2-Cyanoselenophene is a molecule with predicted chemical properties that make it an
interesting candidate for further investigation in various fields of chemistry. The theoretical data
and proposed synthetic and reactivity pathways presented in this guide offer a starting point for
researchers. However, it is crucial to emphasize that all information provided herein requires
experimental verification. The development of a reliable synthetic protocol and the full
characterization of its spectroscopic and reactive profile will be essential for unlocking the
potential of this compound.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 2-Cyanoselenophene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15232800#2-cyanoselenophene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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